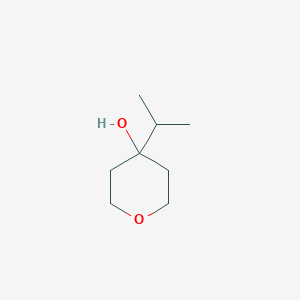

4-Isopropyltetrahydro-2H-pyran-4-OL

説明

Significance of Substituted Tetrahydropyran (B127337) Ring Systems in Heterocyclic Synthesis

Substituted tetrahydropyran ring systems are fundamental building blocks in the realm of heterocyclic synthesis. beilstein-journals.org Their prevalence in a vast array of biologically active compounds underscores their importance. guidechem.com These structural motifs are frequently utilized as key intermediates and synthons in the total synthesis of natural products. beilstein-journals.org The development of stereoselective methods for the construction of substituted THP rings has long been a significant area of research in organic chemistry. beilstein-journals.org

The tetrahydropyran framework is a common feature in many natural products, including marine macrolides with anticancer properties such as bryostatin and eribulin. guidechem.com The inherent structural features of the THP ring can impart crucial conformational rigidity to a molecule, which is often a key determinant of its biological activity. In medicinal chemistry, the replacement of a cyclohexyl group with a tetrahydropyran ring can modulate a drug's lipophilicity and pKa, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. pharmablock.com

Overview of 4-Substituted Tetrahydropyranol Derivatives in Advanced Chemical Research

Within the broader class of tetrahydropyrans, 4-substituted tetrahydropyranol derivatives are of particular interest in advanced chemical research. The hydroxyl group at the C4 position provides a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents. This versatility is crucial in the construction of compound libraries for drug discovery and in the synthesis of complex natural products.

The stereoselective synthesis of 4-hydroxytetrahydropyrans is a key objective, as the stereochemistry of the substituents on the THP ring can have a profound impact on the biological activity of the final molecule. organic-chemistry.org Various synthetic strategies have been developed to control the stereochemical outcome of reactions that form the tetrahydropyran ring. For instance, the Prins cyclization of homoallylic alcohols with aldehydes can be catalyzed by phosphomolybdic acid in water to produce tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org

The applications of these derivatives are diverse. For example, highly functionalized aminotetrahydropyrans have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes. nih.gov Furthermore, the tetrahydropyran motif is a key component of numerous biologically significant molecules, and efficient methods for the synthesis of 2,6-disubstituted pyrans are actively being developed. acs.org

Historical Context of Tetrahydropyran Synthesis and Functionalization

The synthesis of tetrahydropyran rings has a rich history, with the Prins reaction being a cornerstone of their construction. The reaction was first reported by Hendrik Jacobus Prins in 1919, who described the acid-catalyzed addition of aldehydes to olefinic compounds. nih.govutexas.edu This reaction initially presented challenges due to the formation of multiple products under harsh reaction conditions. nih.gov

A significant advancement in the selective synthesis of tetrahydropyran rings came in 1955 when Hanschke demonstrated that the Prins reaction of 3-buten-1-ol with various aldehydes or ketones in the presence of acid could selectively form tetrahydropyran-4-ol products. beilstein-journals.orgnih.govnih.gov This breakthrough opened the door for the widespread application of the Prins cyclization in the synthesis of the tetrahydropyran scaffold.

Over the years, numerous other methods for the synthesis of tetrahydropyrans have been developed, including:

Hetero-Diels-Alder reactions researchgate.net

Ring-closing metathesis researchgate.net

Intramolecular oxa-Michael reactions beilstein-journals.org

Haloetherification nih.gov

Reductive etherification nih.gov

Metal-mediated cyclizations nih.gov

These methods, along with advancements in catalytic systems and a deeper understanding of reaction mechanisms, have provided chemists with a powerful toolkit for the construction and functionalization of tetrahydropyran rings, enabling the synthesis of increasingly complex and biologically important molecules.

Structure

3D Structure

特性

CAS番号 |

1339128-40-3 |

|---|---|

分子式 |

C8H16O2 |

分子量 |

144.21 g/mol |

IUPAC名 |

4-propan-2-yloxan-4-ol |

InChI |

InChI=1S/C8H16O2/c1-7(2)8(9)3-5-10-6-4-8/h7,9H,3-6H2,1-2H3 |

InChIキー |

XUWIXDMDHOHGHO-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1(CCOCC1)O |

製品の起源 |

United States |

Stereochemical Aspects and Conformational Analysis of 4 Isopropyltetrahydro 2h Pyran 4 Ol

Stereoisomerism and Chiral Recognition in Tetrahydropyranol Systems

The molecular structure of 4-Isopropyltetrahydro-2H-pyran-4-ol features a tetrahydropyran (B127337) ring substituted with an isopropyl group and a hydroxyl group at the C-4 position. The C-4 carbon atom is a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The interplay between the substituents and the pyran ring's conformation is crucial for understanding its behavior.

In solution and solid states, the tetrahydropyran ring typically adopts a chair conformation to minimize steric hindrance. In analogous structures like 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, it has been observed that the substituents preferentially occupy equatorial positions to achieve greater stability. For this compound, the bulky isopropyl group and the hydroxyl group at C-4 would also favor equatorial positions in the most stable chair conformation.

Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a fundamental concept in stereochemistry. nih.gov In the context of tetrahydropyranol systems, chiral recognition is essential for the separation of enantiomers and for understanding their interactions with chiral environments, such as biological receptors or chiral catalysts. Techniques like capillary electrophoresis and chiral high-performance liquid chromatography, often employing chiral selectors like cyclodextrins, are instrumental in resolving enantiomers and studying these recognition phenomena. nih.govyoutube.com

Enantioselective Synthesis Strategies for this compound

The synthesis of single enantiomers of this compound requires enantioselective methods that can introduce chirality in a controlled manner. Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to achieve this goal.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. youtube.comrsc.org For the synthesis of chiral tetrahydropyranols, several catalytic approaches can be envisioned. One of the most prominent methods is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a dihydropyran or a tetrahydropyranone. Chiral transition-metal catalysts, particularly those based on iridium, rhodium, or ruthenium with chiral ligands, have proven highly effective in the asymmetric hydrogenation of various substrates. youtube.comthieme-connect.dewikipedia.org

For instance, the asymmetric hydrogenation of a 4-isopropyl-3,4-dihydro-2H-pyran precursor in the presence of a chiral iridium catalyst could potentially yield enantiomerically enriched this compound. The choice of catalyst, solvent, and reaction conditions can significantly influence the enantioselectivity. youtube.com

Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Chiral Heterocycles

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ir-catalyst | Quinoxalines | Tetrahydroquinoxalines | up to 98% | youtube.com |

| Ru-catalyst | Oxotetrahydrocarbazoles | Hydroxytetrahydrocarbazoles | up to >99% | researchgate.net |

This table presents data for analogous heterocyclic systems to illustrate the potential of asymmetric catalysis.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.govnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. nih.gov

In the context of synthesizing this compound, a chiral auxiliary could be incorporated into a precursor molecule. For example, an acyclic precursor could be cyclized in a diastereoselective manner, with the stereochemistry being controlled by the chiral auxiliary. Evans oxazolidinones and camphor-based auxiliaries are examples of widely used chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) reactions and alkylations, which could be key steps in the synthesis of the target molecule. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated transition state | nih.gov |

| Camphorsultam | Diels-Alder Reactions, Michael Additions | Provides high facial selectivity | nih.gov |

| Pseudoephedrine | Alkylation of Amides | Forms a configurationally stable enolate | nih.gov |

This table provides examples of common chiral auxiliaries and their general applications in asymmetric synthesis.

Diastereoselective Synthesis and Control of Relative Stereochemistry

When multiple stereocenters are present in a molecule, controlling their relative configuration (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity). In the case of substituted tetrahydropyrans, the relative orientation of the substituents on the ring (cis/trans) is a critical aspect of their synthesis.

The formation of the tetrahydropyran ring can be achieved through various cyclization strategies, such as intramolecular hetero-Diels-Alder reactions, Prins cyclizations, or oxa-Michael additions. uva.esnih.gov The stereochemical outcome of these reactions, particularly the cis/trans selectivity, is often dependent on the reaction conditions and the nature of the substrates and catalysts used.

For instance, in the synthesis of 2,6-disubstituted tetrahydropyrans, the choice of a Lewis acid or Brønsted acid catalyst can influence the transition state geometry, leading to the preferential formation of either the cis or the trans diastereomer. The relative stability of the chair-like transition states leading to the different diastereomers often dictates the product distribution. Thermodynamic and kinetic control of the cyclization reaction can also be exploited to favor a particular diastereomer.

Epimerization is the change in the configuration of only one of several stereocenters in a molecule. In this compound, the stereocenter at C-4 bearing the hydroxyl group could potentially undergo epimerization under certain conditions. This process would interconvert the cis and trans diastereomers if other stereocenters were present on the ring.

Conformational Preferences and Dynamics of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring, a core structure in many natural products and synthetic compounds, is not planar. rsc.orgrsc.org To alleviate angle and torsional strain, it adopts several non-planar conformations. libretexts.org The flexibility of the ring allows it to exist in various forms, with the chair conformation being the most stable. rsc.orglibretexts.org

The conformational landscape of the tetrahydropyran ring is dominated by three primary conformers: the chair, the boat, and the twist-boat.

Boat Conformation: The boat conformation is significantly less stable than the chair. This instability arises from two main factors: the "flagpole" interaction, which is a steric hindrance between the two inward-pointing hydrogen atoms on the "prows" of the boat, and the eclipsing of hydrogen atoms along the "bottom" of the boat, which introduces torsional strain. libretexts.org The energy of the boat conformation is approximately 30 kJ/mol higher than the chair conformation. libretexts.org

Twist-Boat (or Skew-Boat) Conformation: To alleviate the strain of the boat conformation, the ring can twist to form the twist-boat conformer. libretexts.org This twisting motion moves the flagpole hydrogens further apart and reduces the eclipsing interactions of the other hydrogens. libretexts.org While more stable than the pure boat form, the twist-boat is still estimated to be about 23 kJ/mol less stable than the chair conformation. libretexts.org

The interconversion between these conformers, often referred to as a "ring flip," proceeds through higher-energy transition states, such as the half-chair. libretexts.orgmasterorganicchemistry.com The energy barrier for the chair-to-chair interconversion in cyclohexane (B81311) is approximately 10 kcal/mol (about 42 kJ/mol), a value that is readily overcome at room temperature, leading to a dynamic equilibrium. masterorganicchemistry.com

Table 1: Relative Energies of Cyclohexane Conformers (Illustrative for Tetrahydropyran)

| Conformer | Relative Energy (kJ/mol) | Key Strain Factors |

| Chair | 0 | Minimal angle and torsional strain |

| Twist-Boat | ~23 | Reduced flagpole and eclipsing strain |

| Boat | ~30 | Significant flagpole and torsional strain |

| Half-Chair (Transition State) | ~42 | High angle and torsional strain |

Note: Data is based on cyclohexane as a model, as it is conformationally analogous to tetrahydropyran. Actual energy values for this compound may vary due to substitution.

The presence of an isopropyl group at the C4 position of the tetrahydropyran ring significantly influences the conformational equilibrium. In the chair conformation, a substituent can occupy either an axial or an equatorial position. For the isopropyl group, there is a strong preference for the equatorial position to minimize steric hindrance.

When a bulky group like isopropyl is in an axial position, it experiences 1,3-diaxial interactions, which are repulsive steric interactions with the other axial atoms on the same side of the ring. In the case of this compound, an axial isopropyl group would clash with the axial hydrogens or other substituents at the C2 and C6 positions. Placing the isopropyl group in the more spacious equatorial position avoids these destabilizing interactions.

The orientation of the isopropyl group itself is also a factor. The group can rotate around the C-C bond connecting it to the ring. The most favored conformation of the isopropyl group is typically one where the methine proton (the H on the carbon attached to the ring) is positioned to minimize its interactions with the ring. Often, this means the methine proton is gauche to one methyl group and anti to the other. researchgate.net The hydroxyl group at the same carbon atom (C4) will also have a conformational preference, generally favoring the position that maximizes hydrogen bonding opportunities or minimizes steric clashes, which would be the axial position when the larger isopropyl group is equatorial.

Computational chemistry provides powerful tools to model and understand the conformational preferences and interconversion pathways of molecules like this compound. rsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to determine the geometries and relative energies of the different conformers (chair, boat, twist-boat) and the transition states that connect them. nih.govjkps.or.kr

These studies can precisely quantify the energetic penalty of placing the isopropyl group in an axial position versus an equatorial one. Furthermore, computational models can map the entire potential energy surface of the ring-flipping process. This allows for the identification of the lowest energy pathway for the interconversion from one chair form to another. researchgate.net For substituted tetrahydropyrans, these calculations can reveal how substituents not only affect the relative stabilities of the conformers but also alter the energy barriers for interconversion. acs.org For instance, computational studies on related systems have shown that the energy barrier for the chair-to-twist-boat conversion can be calculated, providing insight into the flexibility of the ring system. jkps.or.krresearchgate.net

Chemical Reactivity and Transformations of 4 Isopropyltetrahydro 2h Pyran 4 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a primary site of reactivity in 4-isopropyltetrahydro-2H-pyran-4-ol, participating in nucleophilic substitutions, derivatizations, and oxidation reactions.

Nucleophilic Substitutions and Derivatizations (e.g., Esterification, Etherification)

The hydroxyl group of this compound can undergo nucleophilic substitution to form various derivatives. In these reactions, the hydroxyl group is replaced by other functional groups.

Esterification: A notable example of derivatization is the esterification of similar tetrahydropyranols. For instance, the Prins reaction of isoprenol with butanal yields 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, which can then be esterified to produce 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate (B1210297). researchgate.net This acetate is a known fragrance compound. researchgate.net This suggests that this compound could similarly be converted to its corresponding acetate or other esters.

Etherification: The formation of ethers from alcohols is a common transformation. msu.edu The Williamson ether synthesis, for example, involves the reaction of an alkoxide with a primary alkyl halide. msu.edu This method could potentially be applied to form ethers from this compound.

Another relevant reaction is mesylation, where the hydroxyl group is converted to a methanesulfonate (B1217627) (mesylate) group by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. This process transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Oxidation Reactions for Ketone Formation

The oxidation of alcohols is a fundamental reaction in organic chemistry. chemguide.co.uk The outcome of the oxidation depends on whether the alcohol is primary, secondary, or tertiary. libretexts.org Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. chemguide.co.uklibretexts.org

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. libretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanism that forms a carbon-oxygen double bond. libretexts.orgkhanacademy.org Therefore, the oxidation of this compound to the corresponding ketone, 4-isopropyltetrahydro-2H-pyran-4-one, is not readily achieved with common oxidizing agents like potassium dichromate. youtube.com

However, it is important to note that very strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds. youtube.com

Dehydration Reactions Leading to Unsaturated Pyrans

Alcohols can undergo dehydration, which is the elimination of a water molecule, to form alkenes. libretexts.org This reaction is typically carried out in the presence of an acid catalyst at elevated temperatures. libretexts.org In the case of this compound, dehydration would lead to the formation of unsaturated pyrans.

The Prins cyclization, a reaction used to synthesize tetrahydropyranols like this compound, can also lead to dehydration products as common side products. researchgate.net This indicates that the formation of unsaturated pyrans from this compound is a feasible transformation under certain conditions, likely acidic ones.

Reactions of the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring itself can undergo reactions, most notably ring-opening under acidic conditions.

Ring-Opening Reactions and Subsequent Transformations

Ethers, including cyclic ethers like the tetrahydropyran ring, are generally unreactive. However, they can be cleaved under acidic conditions. libretexts.orgpressbooks.pub Epoxides, which are three-membered cyclic ethers, are particularly susceptible to ring-opening due to their high ring strain. libretexts.orglibretexts.org While the six-membered tetrahydropyran ring is significantly more stable than an epoxide, it can still undergo ring-opening reactions, especially with strong acids.

The acid-catalyzed ring cleavage of an ether involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile can then attack one of the adjacent carbon atoms, leading to the opening of the ring. masterorganicchemistry.com

In the context of atmospherically relevant compounds, the acid-catalyzed ring-opening of butyl epoxy alcohols has been studied. nih.gov These reactions, carried out in the presence of sulfuric or nitric acid, result in the formation of polyols, as well as sulfate (B86663) or nitrate (B79036) esters. nih.gov This demonstrates that under acidic conditions, the cyclic ether can be opened and the resulting carbocation can be trapped by various nucleophiles present in the reaction mixture.

A similar mechanism can be envisioned for this compound. Protonation of the ring oxygen would be followed by nucleophilic attack, leading to a variety of ring-opened products depending on the nucleophile and reaction conditions.

Functionalization of the Tetrahydropyran Core

Beyond ring-opening, the tetrahydropyran core of this compound can be functionalized through various modern synthetic methods, most notably C-H functionalization.

C-H Functionalization:

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of otherwise inert C-H bonds. youtube.com For the tetrahydropyran ring, this allows for the introduction of new functional groups without the need for pre-functionalized starting materials. Catalytic systems based on rhodium and palladium have been shown to be effective for the C-H activation of saturated heterocycles. nih.govacs.org In the case of this compound, C-H functionalization would likely occur at positions distal to the sterically demanding isopropyl and hydroxyl groups at C-4, for instance at C-2 or C-6. These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.

The following table outlines representative C-H functionalization reactions applicable to the tetrahydropyran core.

| Reaction Type | Catalyst System | Reactant | Potential Product |

| C-H Alkenylation | Pd(OAc)₂ | Alkene | Alkenyl-substituted tetrahydropyran |

| C-H Arylation | [RhCl(cod)]₂ | Aryl halide | Aryl-substituted tetrahydropyran |

| C-H Borylation | Iridium complex | Bis(pinacolato)diboron | Borylated tetrahydropyran |

Electrophilic Aromatic Substitution in Fused Systems:

While this compound itself is not aromatic, if the tetrahydropyran ring were fused to an aromatic system, the aromatic portion of the molecule would be susceptible to electrophilic aromatic substitution (EAS). The tetrahydropyran ring would act as an activating or deactivating group, influencing the regioselectivity of the substitution on the aromatic ring. This is a hypothetical transformation for the parent compound but is a relevant consideration in the synthesis of more complex molecules containing this core structure.

Cycloaddition Reactions of Unsaturated Pyran Derivatives

The tertiary alcohol of this compound provides a convenient handle for the synthesis of unsaturated pyran derivatives, which can then participate in cycloaddition reactions.

Formation of Unsaturated Pyran Derivatives:

Acid-catalyzed dehydration of this compound is expected to readily occur, leading to the formation of a double bond within the pyran ring. This elimination reaction would likely yield a mixture of dihydropyran isomers, which are valuable precursors for cycloaddition reactions.

Diels-Alder Reactions:

The resulting dihydropyran can act as a dienophile in a Diels-Alder reaction due to the presence of the double bond. The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. organic-chemistry.orgwikipedia.org By reacting the dihydropyran derivative with a suitable diene, complex polycyclic structures can be synthesized with high stereocontrol. pnas.orgsigmaaldrich.com

Furthermore, depending on the substitution pattern of the dihydropyran formed, it could potentially act as a diene in a hetero-Diels-Alder reaction, reacting with a dienophile to form a new heterocyclic ring. rsc.org

The table below illustrates the potential for cycloaddition reactions starting from this compound.

| Initial Reaction | Intermediate | Cycloaddition Partner (Diene/Dienophile) | Reaction Type | Product Class |

| Dehydration | Dihydropyran | Butadiene | Diels-Alder | Fused polycyclic ether |

| Dehydration | Dihydropyran | Cyclopentadiene | Diels-Alder | Fused polycyclic ether |

| Dehydration | Dihydropyran | Acrolein | Hetero-Diels-Alder | Fused bicyclic acetal |

Advanced Spectroscopic Characterization and Computational Studies

Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are fundamental in defining the connectivity and three-dimensional arrangement of atoms within the molecule.

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of 4-Isopropyltetrahydro-2H-pyran-4-ol.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides critical information about the proton environments. The protons on the pyran ring typically show complex splitting patterns due to axial and equatorial positioning and spin-spin coupling. Key signals include those for the isopropyl group's methyl protons, which often appear as distinct doublets, and the methine proton, which presents as a multiplet. The hydroxyl proton is usually observed as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound will display eight distinct signals corresponding to each carbon atom. The quaternary carbon C4, attached to both the hydroxyl and isopropyl groups, is characteristically shifted downfield. The remaining signals correspond to the carbons of the tetrahydropyran (B127337) ring and the isopropyl substituent.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous assignment. COSY experiments establish proton-proton coupling networks, essential for tracing the connectivity within the pyran ring. HSQC correlates protons to their directly attached carbons, confirming the assignments from 1D spectra.

Table 1: Representative NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard. Multiplicity is indicated as s = singlet, d = doublet, t = triplet, m = multiplet.)

| Atom | ¹H NMR (δ, Multiplicity, J in Hz) | ¹³C NMR (δ) |

| OH | Variable (broad s) | - |

| H-2/H-6 (ax) | ~3.50-3.65 (m) | ~60-62 |

| H-2/H-6 (eq) | ~3.75-3.90 (m) | ~60-62 |

| H-3/H-5 (ax) | ~1.50-1.65 (m) | ~38-40 |

| H-3/H-5 (eq) | ~1.70-1.85 (m) | ~38-40 |

| CH (isopropyl) | ~1.80-1.95 (septet) | ~35-37 |

| CH₃ (isopropyl) | ~0.90 (d) | ~16-18 |

| C-4 | - | ~70-72 |

Mass spectrometry is used to determine the compound's molecular weight and elemental formula.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound undergoes characteristic fragmentation. Key fragments often arise from the loss of a water molecule ([M-H₂O]⁺) from the tertiary alcohol, or the loss of the isopropyl group ([M-C₃H₇]⁺).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This technique is crucial for confirming the elemental composition of C₈H₁₆O₂, distinguishing it from other isomers.

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Value |

| HRMS | Calculated Mass [M+H]⁺ | 145.1223 |

| HRMS | Observed Mass [M+H]⁺ | 145.1229 |

| MS (EI) | Key Fragment m/z | 126 ([M-H₂O]⁺) |

| MS (EI) | Key Fragment m/z | 101 ([M-C₃H₇]⁺) |

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by a prominent broad absorption band for the O-H stretch of the alcohol group, typically found between 3600 and 3200 cm⁻¹. Other significant absorptions include C-H stretching vibrations from

Computational Chemistry and Molecular Modeling

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

Due to the flexibility of the tetrahydropyran ring and the rotational freedom of the isopropyl and hydroxyl groups, this compound can exist in multiple conformations. Molecular Mechanics (MM) provides a faster, albeit less accurate, way to explore the conformational landscape compared to QM methods.

Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the movement of atoms in a molecule over time. nih.gov By simulating the molecule at a given temperature, it is possible to observe conformational changes, such as ring flipping or rotation of substituents. High-temperature MD can be used to accelerate the exploration of the conformational space. nih.gov This allows for the identification of the most stable and low-energy conformers and the determination of their relative populations based on the Boltzmann distribution. Hybrid methods that combine MD with other techniques can also be employed for efficient conformational sampling. nih.gov

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) using Quantum Chemical Descriptors

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. ijournalse.org For a series of derivatives of this compound, a QSAR/QSPR study could be performed to predict properties like their binding affinity to a receptor or their solubility.

These models are built using descriptors that quantify various aspects of the molecular structure. Quantum chemical descriptors, derived from QM calculations, are particularly powerful as they capture the electronic properties of the molecules. conicet.gov.arnih.gov Relevant descriptors for a QSAR/QSPR study of this compound derivatives might include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons.

Molecular electrostatic potential (MEP): This describes the charge distribution and is important for non-covalent interactions.

Atomic charges: These can indicate reactive sites within the molecule.

By finding a statistically significant correlation between these descriptors and an observed activity or property, a predictive model can be developed. ijournalse.org

Applications in Advanced Organic Synthesis

4-Isopropyltetrahydro-2H-pyran-4-OL as a Building Block in Complex Molecule Synthesis

The tetrahydropyran (B127337) ring is a prevalent feature in numerous natural products, making compounds like this compound valuable as chiral building blocks for their synthesis. The rigid, non-planar structure of the THP ring allows for precise stereochemical control during the construction of larger, more complex molecules. The hydroxyl and isopropyl groups on the pyran ring offer reactive sites for further functionalization and elaboration.

While specific examples detailing the use of this compound in the total synthesis of a named complex molecule are not extensively documented in publicly available literature, related THP derivatives are widely employed. For instance, tetrahydropyran-4-one is a known building block for creating various oxacycles. chemicalbook.com The general strategy involves using the inherent stereochemistry of the pyran ring to guide the formation of new stereocenters in the target molecule. The principles of Prins cyclization, a powerful method for synthesizing tetrahydropyran-4-ols, underscore the importance of these structures as key intermediates.

Role as an Intermediate in the Synthesis of Pharmaceutical Scaffolds

In medicinal chemistry, there is a growing emphasis on moving beyond flat, aromatic structures towards more three-dimensional molecules to improve properties such as specificity and novelty. The saturated, sp3-rich scaffold of this compound makes it an attractive starting point for the development of novel pharmaceutical scaffolds. The tetrahydropyran motif is a key component in a variety of bioactive compounds.

The hydroxyl group on this compound can be readily converted into other functional groups, such as amines or azides, to allow for the assembly of diverse chemical libraries for drug discovery. For example, a common synthetic route for related compounds involves the conversion of a 4-hydroxytetrahydropyran to a 4-azidotetrahydropyran, which can then undergo cycloaddition reactions to link with other molecular fragments. This modular approach is crucial in the efficient exploration of chemical space for identifying new drug candidates. While direct application of this compound is not broadly cited, the closely related compound 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- (florol) is noted for its use as an intermediate in the synthesis of pharmaceuticals. biosynth.com

Precursor for Agrochemical Compounds

The development of new agrochemicals, such as herbicides and fungicides, often involves the incorporation of heterocyclic structures to enhance biological activity and optimize physical properties like soil mobility and plant uptake. The tetrahydropyran ring system is found in some active agrochemical compounds.

Though specific research detailing the use of this compound as a direct precursor for commercial agrochemicals is limited, its structural relative, florol (2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-), is cited as an intermediate in the synthesis of agrochemicals. biosynth.com This suggests that the substituted tetrahydropyran-4-ol scaffold has recognized potential in this sector. The lipophilic isopropyl group and the reactive hydroxyl functionality could be leveraged to build novel active ingredients for crop protection.

Utilization in Material Science Applications (e.g., as monomers or modifiers)

In material science, the search for new monomers to create polymers with unique properties is a constant endeavor. While the application of this compound in this field is not well-documented, related tetrahydropyran structures have been explored as building blocks for novel materials. For example, Tetrahydro-2H-pyran-4-carboxylic acid, a derivative, is used in the synthesis of polyesters and polyurethanes.

The bifunctional nature of this compound (a cyclic ether and a tertiary alcohol) could potentially be exploited for polymerization reactions or for use as a modifier to alter the properties of existing polymers. The rigid cyclic structure could impart desirable thermal or mechanical properties to a polymer backbone. However, based on available information, this remains a largely unexplored area of research for this specific compound.

Data Tables

Table 1: Applications of Substituted Tetrahydropyrans

| Application Area | Compound Class | Role | Finding |

|---|---|---|---|

| Organic Synthesis | Tetrahydropyran-4-ones | Building Block | Versatile intermediate for the construction of various oxacycles. chemicalbook.com |

| Pharmaceutical Synthesis | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | Intermediate | Used in the synthesis of pharmaceutical compounds. biosynth.com |

| Agrochemical Synthesis | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | Intermediate | Employed as a precursor in the production of agrochemicals. biosynth.com |

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1339128-40-3 |

| Tetrahydro-4H-pyran-4-one | 29943-42-8 |

| 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- (florol) | 63500-71-0 |

Future Research Directions and Emerging Challenges

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of tetrahydropyran-4-ols is often achieved through the Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. nih.gov However, the control of stereochemistry in these reactions remains a significant challenge. Future research will undoubtedly focus on the development of highly enantioselective and diastereoselective routes to afford specific stereoisomers of 4-Isopropyltetrahydro-2H-pyran-4-OL.

One promising avenue is the use of chiral Brønsted acids or Lewis acids as catalysts. For instance, confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze the asymmetric Prins cyclization of various aldehydes with high enantioselectivity. dovepress.com The application of such catalysts to the synthesis of this compound could provide access to enantiomerically pure forms of the molecule. The table below illustrates the potential of chiral catalysts in achieving high stereoselectivity in Prins-type cyclizations for analogous compounds.

| Catalyst/Reagent | Aldehyde | Homoallylic Alcohol | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chiral Imino-imidodiphosphate | Aromatic/Aliphatic Aldehydes | Unsubstituted Homoallylic Alcohol | Good to Excellent | Good to Excellent |

| Indium Trichloride | Diterpene-derived Aldehydes | 3-Buten-1-ol | High Stereoselectivity | N/A (Chiral Substrate) |

| BF₃·OEt₂/HOAc | Propanal | Aryl-substituted Homoallylic Alcohol | Single Diastereomer | Partial Racemization Observed |

This table presents representative data from studies on analogous tetrahydropyran (B127337) syntheses to highlight the potential for stereocontrol. nih.govresearchgate.net

Further exploration into substrate-controlled diastereoselective synthesis, where the stereochemistry of the starting materials dictates the outcome of the reaction, will also be crucial. This could involve the use of chiral homoallylic alcohols or aldehydes derived from the chiral pool.

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency of the synthesis of this compound is heavily reliant on the catalytic system employed. While traditional acid catalysts are effective, they often suffer from issues such as lack of reusability, harsh reaction conditions, and the generation of waste. Consequently, the exploration of novel, more sustainable catalytic systems is a key area for future research.

Heterogeneous catalysts, such as zeolites and functionalized mesoporous materials, offer significant advantages in terms of catalyst recovery and recycling. researchgate.net For instance, iron-modified silica (B1680970) has been investigated as a catalyst for the Prins cyclization to produce substituted tetrahydropyranols. mdpi.com The development of tailored solid acid catalysts with optimized acidity and porous structures could lead to highly efficient and selective production of this compound.

Furthermore, the use of milder and more environmentally friendly catalysts, such as iodine, has been shown to be effective in Prins cyclizations under metal-free conditions. nih.gov Research into biocatalysis, employing enzymes to carry out the cyclization, could also open up new avenues for the green synthesis of this compound.

| Catalyst Type | Example | Advantages |

| Homogeneous Lewis/Brønsted Acids | Indium Trichloride, BF₃·OEt₂ | High activity and selectivity in some cases. |

| Heterogeneous Solid Acids | Zeolites, Ce-MCM-41, Fe-modified silica | Reusability, ease of separation, potential for flow chemistry. |

| Metal-Free Catalysts | Iodine | Milder reaction conditions, avoids heavy metal contamination. |

| Biocatalysts | (Hypothetical) Enzymes | High selectivity, environmentally benign conditions. |

This interactive table summarizes different catalytic approaches that could be applied to the synthesis of this compound.

Investigation of Unprecedented Reactivity and Rearrangement Pathways

The tetrahydropyran-4-ol scaffold can potentially undergo a variety of chemical transformations, leading to the formation of novel molecular architectures. A deeper investigation into the reactivity of this compound could unveil unprecedented reaction pathways and molecular rearrangements.

For example, under certain acidic conditions, the oxocarbenium ion intermediate formed during the Prins cyclization can undergo a competing oxonia-Cope rearrangement, which can lead to racemization or the formation of undesired byproducts. nih.gov Understanding and controlling these competing pathways is a significant challenge. Future studies could focus on harnessing these rearrangements in a controlled manner to access new chemical space. Additionally, the tertiary alcohol functionality in this compound could serve as a handle for further functionalization, such as substitution or elimination reactions, to generate a diverse library of derivatives.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals. biointerfaceresearch.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput screening.

The integration of the synthesis of this compound into a continuous flow process could lead to a more efficient, scalable, and reproducible manufacturing process. ekb.eg Automated flow systems can allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time. biointerfaceresearch.com This approach would be particularly beneficial for catalytic reactions, where immobilized catalysts can be packed into a column reactor for continuous operation.

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by reactor size | Scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-to-volume ratio |

| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes at any given time improve safety |

| Process Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and residence time |

| Automation | Challenging to fully automate | Readily integrated with automated systems for optimization |

This interactive table compares the key features of batch and flow chemistry for the synthesis of compounds like this compound.

Predictive Computational Design of Novel this compound Derivatives

Computational chemistry and in silico drug design are becoming increasingly powerful tools in the development of new molecules with desired properties. nih.govnih.gov Predictive computational design can be employed to explore the vast chemical space of this compound derivatives and identify candidates with specific biological activities or material properties.

Molecular docking studies can be used to predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors. nih.gov Density Functional Theory (DFT) calculations can provide insights into the reaction mechanisms of their synthesis and predict the stereochemical outcomes of reactions. researchgate.net Molecular dynamics simulations can be used to study the conformational preferences of these molecules and their interactions with their environment.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising derivatives, thereby saving significant time and resources in the discovery process. This approach represents a paradigm shift from traditional trial-and-error methods to a more rational and targeted design of novel functional molecules.

Q & A

Q. Critical Conditions :

- Solvent choice (e.g., ethanol or dichloromethane) impacts reaction kinetics.

- Temperature gradients during cyclization prevent side reactions like ring-opening.

- Catalyst loading (5–10 wt%) balances cost and efficiency.

Advanced: How can diastereoselectivity be achieved in the synthesis of this compound derivatives?

Answer:

Diastereoselectivity is controlled via:

- Chiral Catalysts : Copper(II)–bisphosphine complexes induce stereoselective oligomerization, favoring specific diastereomers (e.g., 72 and 73 in ) .

- Stereodirecting Groups : Bulky substituents (e.g., 4-methoxyphenyl) on intermediates guide ring closure to axial or equatorial conformations .

- Low-Temperature Quenching : Rapid cooling (-20°C) post-reaction preserves kinetic products over thermodynamically favored isomers .

Q. Validation Methods :

- NMR Coupling Constants : J-values (e.g., 8–12 Hz for axial protons) confirm chair conformations .

- X-ray Crystallography : Resolves absolute configuration of crystalline derivatives .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

Q. Purity Assessment :

- HPLC : Retention time matching against standards (e.g., C18 column, acetonitrile/water gradient) .

Advanced: How do solvent polarity and catalyst type influence regioselectivity in functionalizing this compound?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states for nucleophilic substitution at the hydroxyl group, favoring ether or ester derivatives .

- Non-Polar Solvents (Toluene) : Promote Friedel-Crafts alkylation of aromatic rings via carbocation intermediates .

- Catalyst Effects :

- Lewis acids (BF₃·Et₂O) enhance electrophilicity for acylations.

- Enzymatic catalysts (lipases) enable enantioselective esterification under mild conditions .

Q. Byproduct Mitigation :

Contradiction Analysis: Conflicting data exist regarding optimal hydrogenation conditions. How should researchers resolve discrepancies?

Answer:

Case Study : reports hydrogenation at 60°C with Raney nickel, while suggests ambient temperature.

Resolution Strategy :

Design of Experiments (DoE) : Vary temperature (25–60°C), pressure (1–5 atm), and catalyst type (Ni vs. Pd/C) in a factorial design .

Analytical Benchmarking : Compare yields (GC-MS) and stereoselectivity (NMR) across conditions.

Mechanistic Studies : Use DFT calculations to model energy barriers for hydrogen adsorption at different temperatures .

Outcome : Higher temperatures (50–60°C) favor faster kinetics but may reduce selectivity due to side reactions.

Basic: What are the key physical properties of this compound, and how are these determined?

Answer:

Q. Experimental Protocols :

Advanced: What strategies stabilize the hydroxyl group during functionalization without ring degradation?

Answer:

- Protecting Groups : Trimethylsilyl (TMS) ethers prevent oxidation during alkylation .

- Microwave-Assisted Synthesis : Short reaction times (5–10 min) minimize thermal decomposition .

- Inert Atmospheres : Argon/N₂ blankets prevent radical-mediated ring-opening .

Case Study : TMS-protected derivatives show >90% stability in SN2 reactions vs. 60% for unprotected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。